An In-depth Technical Guide to 2-Methyl-1-pyrroline: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2-Methyl-1-pyrroline: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 2-Methyl-1-pyrroline, a significant heterocyclic compound. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development, offering detailed data and experimental methodologies.
Core Chemical Properties and Structure
2-Methyl-1-pyrroline, a five-membered heterocyclic imine, is a versatile intermediate in organic synthesis. It is recognized for its role as a building block in the creation of various pharmaceuticals, particularly those targeting neurological disorders.[1]
Structural Information
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IUPAC Name: 5-methyl-3,4-dihydro-2H-pyrrole[2]
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Synonyms: 2-Methyl-Δ¹-pyrroline, 3,4-Dihydro-5-methyl-2H-pyrrole[2]
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Molecular Formula: C₅H₉N[2]
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SMILES: CC1=NCCC1
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InChI Key: CTSZPNIMMLSKDV-UHFFFAOYSA-N
Caption: Chemical structure of 2-Methyl-1-pyrroline.
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of 2-Methyl-1-pyrroline.
| Property | Value | Reference(s) |
| Molecular Weight | 83.13 g/mol | [2] |
| Boiling Point | 104-105 °C (lit.) | |
| Density | 0.878 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.444 (lit.) | |
| Flash Point | 11 °C (51.8 °F) - closed cup | |
| Appearance | Clear colorless to yellow liquid | [3] |
| Solubility | Soluble in water | [4] |
Synthesis and Experimental Protocols
2-Methyl-1-pyrroline can be synthesized through various routes, with the cyclization of 5-chloro-2-pentanone (B45304) being a common method.
Synthesis from 5-Chloro-2-pentanone
This method involves the reaction of 5-chloro-2-pentanone with sodium cyanide and ammonium (B1175870) acetate (B1210297) in a methanol-water solvent system.
Caption: Workflow for the synthesis of 2-Methyl-1-pyrroline.
Experimental Protocol:
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Reaction Setup: In a suitable reaction vessel, combine 5-chloro-2-pentanone, sodium cyanide, ammonium acetate, water, and methanol.
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Reaction Conditions: The mixture is stirred and heated to 50°C for a duration of 3 hours.
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Workup: After cooling, ethyl acetate and a 50% sodium hydroxide (B78521) solution are added to the reaction mixture, leading to the formation of two distinct layers.
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Extraction: The layers are separated, and the aqueous phase is extracted with ethyl acetate. The organic phases are then combined.
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Washing and Drying: The combined organic phase is washed with a saturated brine solution and subsequently dried over anhydrous sodium sulfate.
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Concentration: The organic solvent is removed under reduced pressure, yielding a brown oily substance.
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Purification: The crude product is purified using silica gel column chromatography to obtain pure 2-methyl-1-pyrroline as a colorless oily substance.
Spectroscopic Characterization Protocols
Accurate characterization of 2-Methyl-1-pyrroline is crucial for confirming its identity and purity. Standard spectroscopic techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A small amount of the purified 2-Methyl-1-pyrroline is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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¹H NMR Spectroscopy: The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz). Expected signals will correspond to the methyl group and the three methylene (B1212753) groups of the pyrroline (B1223166) ring.
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¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is obtained to identify the five distinct carbon environments in the molecule.
Infrared (IR) Spectroscopy
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Sample Preparation: As 2-Methyl-1-pyrroline is a liquid, a thin film can be prepared between two KBr or NaCl plates.
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Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. Key characteristic peaks to be observed include C-H stretching and bending frequencies, and a prominent C=N stretching vibration.
Mass Spectrometry (MS)
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Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation and subsequent ionization.
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Ionization: Electron Impact (EI) is a common ionization method.
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Analysis: The mass-to-charge ratio of the molecular ion (M⁺) should correspond to the molecular weight of 2-Methyl-1-pyrroline (m/z = 83.13). The fragmentation pattern will provide further structural confirmation.[2]
Reactivity and Biological Relevance
2-Methyl-1-pyrroline, as a cyclic imine, exhibits reactivity characteristic of this functional group. The carbon-nitrogen double bond is susceptible to nucleophilic attack and can be readily reduced.
Key Reactions
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Reduction: The imine functionality can be reduced to a secondary amine, yielding 2-methylpyrrolidine (B1204830). This transformation is of significant interest in pharmaceutical synthesis, as chiral 2-methylpyrrolidine is a valuable building block.[5]
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Hydrolysis: In the presence of aqueous acid, 2-Methyl-1-pyrroline can be hydrolyzed back to the corresponding amine and ketone precursors.
Role in Drug Development and Biocatalysis
While 2-Methyl-1-pyrroline itself is not typically the final active pharmaceutical ingredient, it serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] Its structure is a component of various heterocyclic compounds investigated in medicinal chemistry.[1]
A noteworthy application is its use as a substrate in biocatalysis. Specifically, NADPH-dependent oxidoreductases from Streptomyces species can catalyze the asymmetric reduction of 2-Methyl-1-pyrroline to the chiral amine (R)-2-methylpyrrolidine with high enantiomeric excess. This enzymatic route offers a green and highly selective method for producing valuable chiral intermediates for the pharmaceutical industry.
Caption: Enzymatic reduction of 2-Methyl-1-pyrroline.
Conclusion
2-Methyl-1-pyrroline is a heterocyclic compound of significant interest due to its versatile chemical reactivity and its role as an intermediate in the synthesis of valuable molecules. Its well-defined chemical and physical properties, coupled with established synthetic and analytical protocols, make it a readily accessible tool for researchers. The application of 2-Methyl-1-pyrroline in biocatalytic processes to generate chiral amines highlights its importance in modern, sustainable pharmaceutical development. This guide provides foundational knowledge for scientists and researchers aiming to utilize this compound in their synthetic and drug discovery endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methyl-1-pyrroline | C5H9N | CID 70103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
